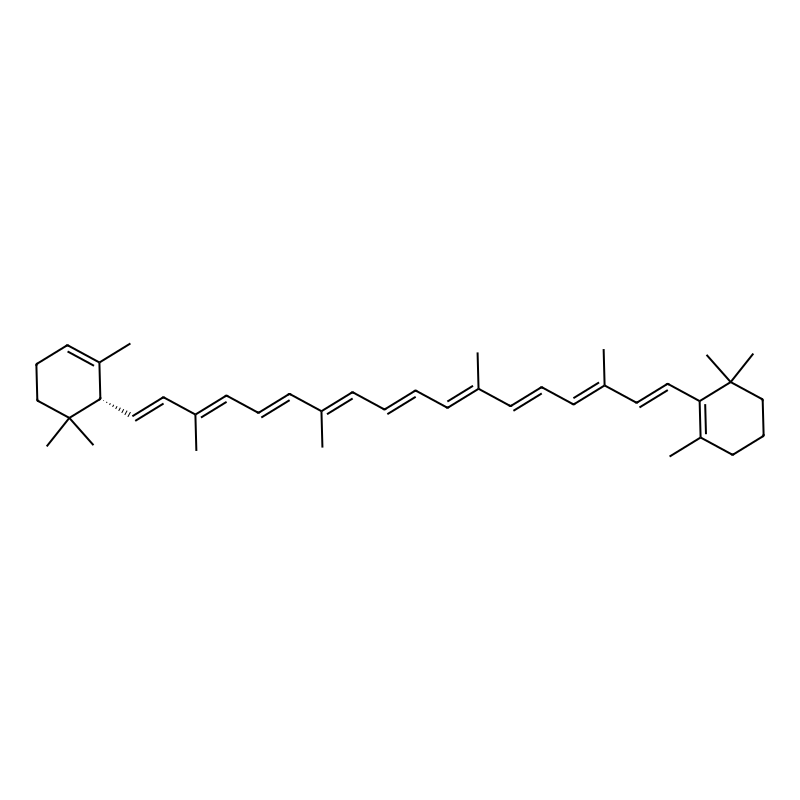

alpha-Carotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Cancer Properties

Studies suggest alpha-carotene might possess anti-cancer properties. Research in mice demonstrated its effectiveness in suppressing the development of liver, lung, and skin cancers compared to beta-carotene []. However, further research is needed to confirm these findings in humans and understand the underlying mechanisms.

Link to Cognitive Function

Recent research suggests a positive association between higher alpha-carotene levels in the blood and better cognitive function, particularly in older adults []. This study suggests consuming fruits and vegetables rich in alpha-carotene may benefit cognitive health, but more research is needed to establish a causal relationship.

Potential Role in Reducing Mortality Risk

Research indicates an inverse association between alpha-carotene serum concentrations and the risk of death from various causes, including cardiovascular disease (CVD) and cancer []. This finding suggests that increasing fruit and vegetable intake, which are major sources of alpha-carotene, could contribute to preventing premature death. However, further studies are needed to understand the specific mechanisms involved.

Alpha-Carotene is a naturally occurring carotenoid, a type of pigment found in various fruits and vegetables, particularly those that are orange or yellow. It is a tetraterpene with the molecular formula C40H56 and is structurally similar to beta-carotene, differing primarily in the position of a double bond within its cyclic end group. Alpha-carotene has been recognized for its potential health benefits, including antioxidant properties and a role in vitamin A synthesis, albeit less efficiently than beta-carotene. It contributes to the coloration of plants and serves functions in photosynthesis by absorbing light energy and protecting plant tissues from oxidative damage

- Potentially toxic: Excessive β-carotene intake can lead to carotenemia, a harmless condition causing a yellowish skin discoloration.

- May interfere with medications: It can interact with certain medications, so consulting a healthcare professional before taking high-dose supplements is crucial.

Note:

- The information on hazards is primarily based on high-dose supplementation and may not necessarily apply to dietary intake levels.

Future Research Directions

- Research is ongoing to elucidate the specific mechanisms by which α-carotene exerts its health benefits, particularly its potential role in preventing chronic diseases.

- Studies are also exploring the optimal dietary intake levels of α-carotene and its interactions with other dietary components.

- Desaturation: The introduction of double bonds into the carbon chain.

- Cyclization: The formation of cyclic structures from linear precursors.

- Hydroxylation: The addition of hydroxyl groups to form various derivatives.

- Epoxidation: The conversion of double bonds into epoxide groups.

- Epoxide-Furanoxide Rearrangement: A transformation involving rearrangement of epoxide structures

Alpha-Carotene has several important applications:

- Nutraceuticals: Used as a dietary supplement for its antioxidant properties and potential health benefits.

- Food Industry: Employed as a natural colorant in food products due to its vibrant orange hue.

- Cosmetics: Incorporated into skincare products for its protective effects against UV radiation and skin aging .

- Pharmaceuticals: Investigated for potential therapeutic effects related to cancer prevention and immune support

Alpha-Carotene exhibits significant biological activity, primarily as an antioxidant. It helps neutralize free radicals, thereby reducing oxidative stress which is linked to various chronic diseases. Additionally, alpha-carotene can be converted into retinol (vitamin A) in the body, although it is less effective than beta-carotene in this regard. Studies suggest that higher dietary intake of alpha-carotene may be associated with reduced risk of certain cancers and cardiovascular diseases

Alpha-Carotene can be synthesized through natural biosynthetic pathways in plants or via chemical synthesis. In plants, it is produced from lycopene through enzymatic reactions involving cyclases and hydroxylases. The primary pathway involves:

- Condensation of Geranylgeranyl Diphosphate: This precursor undergoes multiple steps leading to the formation of phytoene.

- Desaturation and Cyclization: Phytoene is converted into lycopene, which is then cyclized to form alpha-carotene through the action of specific enzymes

Several compounds share structural similarities with alpha-carotene, including:

- Beta-Carotene: More widely studied for its higher provitamin A activity; has two retinyl groups compared to one in alpha-carotene.

- Gamma-Carotene: Less common; also has provitamin A activity but is less effective than both alpha and beta-carotene.

- Lycopene: Lacks provitamin A activity but is noted for its strong antioxidant properties; differs structurally by having no beta-ionone rings.

- Beta-Cryptoxanthin: Has some provitamin A activity; differs from alpha-carotene by having an additional hydroxyl group.

Comparison Table

Compound Provitamin A Activity Antioxidant Properties Structure Features Alpha-Carotene Moderate Strong One beta-ionone ring Beta-Carotene High Strong Two beta-ionone rings Gamma-Carotene Moderate Moderate One beta-ionone ring Lycopene None Very Strong No beta-ionone rings Beta-Cryptoxanthin Moderate Strong One beta-ionone ring + OH Alpha-carotene's unique structure allows it to serve specific biological functions while also participating in various

Enzymatic Pathways in Alpha-Carotene Formation

Alpha-carotene biosynthesis represents a critical branch point in the carotenoid biosynthetic pathway, diverging from the linear lycopene precursor through the coordinated action of specific cyclase enzymes [1]. The formation of alpha-carotene requires the sequential cyclization of lycopene at both termini, with one end forming a beta-ionone ring and the other an epsilon-ionone ring, distinguishing it from beta-carotene which contains two beta-ionone rings [3]. This asymmetric cyclization pattern establishes alpha-carotene as the precursor to the beta,epsilon-carotenoid branch of the pathway, ultimately leading to lutein formation [31].

The enzymatic conversion begins with lycopene as the substrate, which undergoes cyclization through a two-step process [6]. Initially, lycopene epsilon cyclase introduces an epsilon ring at one terminus of the linear molecule, forming delta-carotene as an intermediate [3]. Subsequently, lycopene beta cyclase acts on the remaining linear end to introduce a beta ring, completing the formation of alpha-carotene [22]. This sequential mechanism ensures the proper asymmetric structure characteristic of alpha-carotene and prevents the formation of inappropriate epsilon,epsilon-carotenoids [3].

Role of Lycopene β- and ε-Cyclases

Lycopene beta cyclase and lycopene epsilon cyclase constitute the core enzymatic machinery responsible for alpha-carotene formation [1] [3]. These enzymes belong to the larger family of carotenoid cyclases and exhibit distinct substrate specificities that determine the branching pattern of carotenoid biosynthesis [4]. Lycopene epsilon cyclase demonstrates unique catalytic properties by introducing only a single epsilon ring to lycopene, forming the monocyclic delta-carotene intermediate [3]. This contrasts with lycopene beta cyclase, which can introduce beta rings at both termini of lycopene when acting alone to form beta-carotene [6].

The molecular structure of these cyclases reveals conserved domains typical of the cyclase enzyme family [25]. Both enzymes contain characteristic dinucleotide-binding motifs and share significant sequence similarity within conserved regions [4]. Functional analysis demonstrates that lycopene epsilon cyclase exhibits strict regioselectivity, adding only one ring per substrate molecule, whereas lycopene beta cyclase can act iteratively when substrate accessibility permits [3]. The coordinated action of both cyclases is essential for alpha-carotene formation, with epsilon cyclase activity typically preceding beta cyclase action on the remaining linear terminus [22].

Kinetic studies reveal that the inability of epsilon cyclase to catalyze the introduction of a second epsilon ring provides the mechanistic basis for controlling carotenoid proportions in plant tissues [3]. This enzymatic constraint ensures that alpha-carotene rather than di-epsilon carotenoids accumulates as the primary product of the beta,epsilon pathway [3]. The relative activities of these cyclases determine the flux distribution between the beta,beta-carotene pathway and the beta,epsilon-carotene pathway in different plant species [6].

FAD Cofactor Requirements in Biosynthesis

Both lycopene beta cyclase and lycopene epsilon cyclase function as flavoproteins requiring flavin adenine dinucleotide as an essential cofactor for catalytic activity [4] [33]. The flavin adenine dinucleotide cofactor is bound noncovalently to the enzyme protein and is indispensable for the cyclization reaction [4]. Biochemical characterization demonstrates that the cofactor requirement is absolute, with enzyme activity completely abolished in the absence of flavin adenine dinucleotide [4].

The role of flavin adenine dinucleotide in the cyclization mechanism involves its function as an electron acceptor during the reaction process [4]. The cofactor operates in conjunction with nicotinamide adenine dinucleotide phosphate hydrogen, which serves as the ultimate electron donor and reductant for the flavin adenine dinucleotide system [4]. However, detailed mechanistic studies reveal that nicotinamide adenine dinucleotide phosphate hydrogen does not directly participate in the cyclization reaction itself but rather functions as an allosteric activator or maintains the flavin adenine dinucleotide in its required redox state [35].

Isotope labeling experiments confirm that hydrogen incorporation during cyclization derives from water rather than from nicotinamide adenine dinucleotide phosphate hydrogen, supporting a mechanism involving proton attack at the carbon-2 position of the folded acyclic end group [35]. The flavin adenine dinucleotide cofactor facilitates the electron transfer processes necessary for stabilizing carbocation intermediates formed during the cyclization reaction [4]. This cofactor dependency distinguishes plant cyclases from certain bacterial cyclases that employ different mechanistic strategies [25].

Phylogenetic Distribution Across Plant Species

Alpha-carotene and its derivatives exhibit a restricted phylogenetic distribution among photosynthetic organisms, occurring primarily in specific lineages of eukaryotic photoautotrophs [18] [36]. Comprehensive surveys across algal taxa reveal that alpha-carotene is present in Rhodophyceae (macrophytic forms), Cryptophyceae, Euglenophyceae, Chlorarachniophyceae, Prasinophyceae, Chlorophyceae, Ulvophyceae, Charophyceae, and terrestrial plants [18]. Conversely, alpha-carotene is notably absent from Glaucophyceae, unicellular Rhodophyceae, Chrysophyceae, Raphidophyceae, Bacillariophyceae, Phaeophyceae, Xanthophyceae, Eustigmatophyceae, Haptophyceae, and Dinophyceae [18].

Among prokaryotic organisms, alpha-carotene synthesis is exceptionally rare, documented only in specific cyanobacterial genera including Acaryochloris and Prochlorococcus [20]. These unusual cyanobacteria represent unique evolutionary lineages that have acquired the capacity for alpha-carotene biosynthesis through distinct evolutionary mechanisms [20]. Phylogenetic analysis of carotenoid biosynthetic genes suggests that the alpha-carotene pathway evolved independently in different lineages or was subject to extensive horizontal gene transfer events [5].

The distribution pattern indicates that alpha-carotene biosynthesis represents an evolutionary innovation that emerged after the divergence of major photosynthetic lineages [5]. Molecular phylogenetic studies of cyclase genes reveal that lycopene epsilon cyclase evolved specifically within the lineages capable of alpha-carotene synthesis [36]. The absence of alpha-carotene from many photosynthetic groups suggests either independent loss events or the derived nature of this biosynthetic capacity [18].

Comparative genomic analysis demonstrates that the presence of functional lycopene epsilon cyclase genes correlates directly with alpha-carotene accumulation in various taxa [18]. The phylogenetic constraint on alpha-carotene distribution has important implications for understanding carotenoid evolution and the biochemical diversity of photosynthetic organisms [36]. This restricted distribution also influences the availability of alpha-carotene in different ecological niches and food webs [40].

Natural Sources and Concentration Variations

Primary Dietary Sources in Food Matrix

Alpha-carotene occurs naturally in a diverse array of plant-based foods, with concentrations varying significantly across different food matrices and plant organs [7] [8]. The primary dietary sources include orange and yellow vegetables such as carrots, pumpkin, winter squash, and sweet potatoes, which serve as the most concentrated sources in typical human diets [7] [11]. Carrots represent the predominant source of alpha-carotene for adults in the United States, contributing substantially to daily intake levels [8].

The food matrix significantly influences alpha-carotene bioavailability and stability during food processing and storage [13]. Carotenoids in plant tissues exist within chromoplast structures and cell walls, requiring mechanical disruption or thermal processing to enhance extractability [13]. Studies demonstrate that cooking processes generally improve alpha-carotene accessibility by breaking down cellular structures, though excessive heat treatment can lead to degradation and isomerization [26].

Seasonal variations in alpha-carotene content have been documented across multiple vegetable types, with differences of twenty to fifty percent observed between growing seasons [30]. Storage conditions, harvest maturity, and post-harvest handling practices all contribute to the final alpha-carotene content available to consumers [40]. The lipophilic nature of alpha-carotene necessitates the presence of dietary fats for optimal absorption, with minimum fat requirements established at approximately 2.4 grams per meal for effective uptake [13].

Processing methods including freezing, canning, and dehydration affect alpha-carotene retention differentially across food types [26]. Traditional preservation techniques such as sun-drying can result in significant losses, particularly for beta-carotene, though alpha-carotene demonstrates relatively greater stability under certain processing conditions [26]. Understanding these matrix effects is crucial for optimizing alpha-carotene delivery through dietary interventions [13].

Quantitative Distribution in Orange and Yellow Vegetables

Orange and yellow vegetables demonstrate the highest concentrations of alpha-carotene among plant foods, with values ranging from trace amounts to over 4000 micrograms per 100 grams fresh weight [8] [9]. Pumpkin emerges as the most concentrated source, containing approximately 4016 micrograms per 100 grams fresh weight, followed closely by carrots with 3477 micrograms per 100 grams [9]. Winter squash varieties, particularly butternut squash, provide substantial amounts with concentrations reaching 1130 micrograms per 100 grams [8].

Table 1: Alpha-Carotene Content in Major Orange and Yellow Vegetables

Vegetable Alpha-Carotene Content (μg/100g fresh weight) Reference Pumpkin 4016 [9] Carrots (raw) 3477 [9] Carrots (boiled) 3776 [9] Butternut Squash 1130 [8] Hubbard Squash 820 [10] Sweet Potato 43 [8] Corn (canned) 33 [10] The concentration variations within vegetable types reflect cultivar differences, growing conditions, and maturation stages [30]. Japanese studies reveal that alpha-carotene content in vegetables can vary by factors of two to three between different production regions and seasons [30]. Frozen and processed forms generally retain significant alpha-carotene content, with frozen carrots containing up to 5542 micrograms per 100 grams dry weight [10].

Quantitative analysis demonstrates that orange vegetables consistently outperform yellow varieties in alpha-carotene content, reflecting the biosynthetic relationship between carotenoid accumulation and tissue coloration [12]. The deep orange pigmentation characteristic of high alpha-carotene vegetables results from the combined presence of multiple carotenoids, with alpha-carotene contributing significantly to the overall carotenoid profile [11]. Processing methods such as cooking and pureeing can concentrate alpha-carotene content per unit weight while simultaneously improving bioavailability [8].

Presence in Red and Green Vegetables

Red and green vegetables contain alpha-carotene in generally lower concentrations compared to orange varieties, but nevertheless contribute meaningfully to dietary intake [7] [11]. Green leafy vegetables including broccoli, green beans, spinach, and collard greens contain modest but nutritionally significant amounts of alpha-carotene [7]. The presence of alpha-carotene in green tissues reflects the continued operation of carotenoid biosynthetic pathways despite the masking effect of chlorophyll pigments [11].

Red vegetables demonstrate variable alpha-carotene content depending on their primary carotenoid composition [9]. Tomatoes contain approximately 101 micrograms per 100 grams fresh weight, while red bell peppers provide around 20 micrograms per 100 grams [9]. The relatively lower concentrations in red vegetables often result from the predominance of other carotenoids such as lycopene, which can dominate the biosynthetic flux [12].

Table 2: Alpha-Carotene Content in Selected Red and Green Vegetables

Vegetable Category Specific Vegetable Alpha-Carotene Content (μg/100g) Reference Green Leafy Collard Greens (raw) 238 [10] Green Leafy Collard Greens (cooked) 68 [9] Green Leafy Broccoli 25 [9] Green Vegetables Green Beans (frozen) 292 [10] Red Vegetables Tomatoes 101 [9] Red Vegetables Red Bell Pepper 20 [9] Leafy green vegetables in tropical regions often exhibit higher alpha-carotene concentrations than temperate counterparts, with some species containing over 200 micrograms per 100 grams dry weight [26]. The conversion of alpha-carotene to lutein through hydroxylation reactions may limit accumulation in green tissues, as the biosynthetic pathway is channeled toward xanthophyll production [26]. Processing methods particularly affect alpha-carotene retention in green vegetables, with blanching and cooking generally improving extractability while potentially reducing total content [26].

Chirality Characteristics in Phototrophic Organisms

Alpha-carotene exhibits distinct chirality characteristics that reflect stereospecific enzymatic biosynthesis in phototrophic organisms [16] [18]. The molecule contains a chiral center at the carbon-6 prime position of the epsilon ring, resulting in two possible enantiomeric forms designated as (6 prime R)-alpha-carotene and (6 prime S)-alpha-carotene [18] [20]. Natural alpha-carotene occurs predominantly in the (6 prime R)-configuration across the vast majority of photosynthetic organisms, indicating highly conserved stereospecific biosynthetic mechanisms [18].

Comprehensive chirality analysis across diverse phototrophic taxa demonstrates that alpha-carotene and its derivatives, including lutein and siphonaxanthin, uniformly exhibit (6 prime R)-chirality in eukaryotic photosynthetic organisms [18]. This stereochemical consistency reflects the evolutionary conservation of cyclase enzyme active sites and their stereospecific catalytic mechanisms [16]. The uniform chirality pattern extends to all alpha-carotene derivatives, indicating that subsequent biosynthetic transformations proceed without stereochemical alteration at the chiral center [18].

Exceptional cases of (6 prime S)-alpha-carotene have been identified in unusual cyanobacterial species, specifically Acaryochloris marina and certain Prochlorococcus strains [20]. These organisms represent unique evolutionary lineages that synthesize alpha-carotene through distinct enzymatic mechanisms, resulting in the opposite stereochemical configuration [20]. The occurrence of (6 prime S)-alpha-carotene in these cyanobacteria provides evidence for independent evolution of cyclase enzymes with altered stereospecificity [20].

The stereospecific nature of alpha-carotene biosynthesis reflects the precise three-dimensional organization of cyclase enzyme active sites [31]. Structural studies reveal that cytochrome P450 enzymes involved in subsequent alpha-carotene hydroxylation maintain strict pro-3R stereospecificity, ensuring consistent chirality throughout the biosynthetic pathway [31]. The conservation of chirality characteristics across phylogenetically distant organisms underscores the fundamental importance of stereochemical precision in carotenoid function and metabolism [16].

Antioxidant Function Mechanisms

Alpha-carotene demonstrates significant antioxidant capacity through multiple complementary mechanisms that protect cellular components from oxidative damage. These mechanisms involve both physical and chemical processes that neutralize reactive oxygen species and free radicals [1] [2].

Singlet Oxygen Quenching Pathways

The singlet oxygen quenching activity of alpha-carotene represents one of its most potent antioxidant mechanisms. Research demonstrates that alpha-carotene exhibits exceptional singlet oxygen quenching capabilities, with rate constants approximately 40-80 times higher than alpha-tocopherol in ethanol solution [3] [4]. This quenching occurs primarily through physical mechanisms involving energy transfer processes.

The primary mechanism involves the formation of an excited complex between alpha-carotene and singlet oxygen, followed by energy transfer that deactivates singlet oxygen to its triplet ground state [5]. During this process, alpha-carotene gains energy to reach a triplet excited state, then readily dissipates this energy to the surrounding environment and returns to its original ground state [5]. This physical quenching mechanism allows alpha-carotene to function catalytically, as the carotenoid molecule is not consumed in the process.

Chemical quenching also occurs, though to a lesser extent, involving the formation of specific oxidation products. Studies have identified alpha-carotene endoperoxides as major products of singlet oxygen-mediated oxidation [5]. These endoperoxides serve as specific markers for singlet oxygen activity and provide evidence of alpha-carotene's chemical consumption during antioxidant activity. Additionally, various aldehydes and carotenals result from the cleavage of alpha-carotene's polyene chain by singlet oxygen [5].

Free Radical Scavenging Activities

Alpha-carotene exhibits moderate free radical scavenging capabilities through three primary mechanisms: electron transfer, hydrogen abstraction, and addition reactions [2] [6]. The peroxyl radical scavenging capacity of alpha-carotene is approximately one-tenth that of alpha-tocopherol [7], indicating moderate activity compared to classical antioxidants.

The electron transfer mechanism involves alpha-carotene donating electrons to neutralize radicals, following the reaction: CAR + R- → CAR- + + R- [2]. Hydrogen abstraction occurs when alpha-carotene donates hydrogen atoms from its polyene chain according to: CAR + R- → CAR- + RH [2]. The addition mechanism involves direct radical addition to the conjugated double bond system: CAR + R- → R-CAR- [2].

The extensive system of conjugated double bonds in alpha-carotene enables these radical-scavenging activities by providing multiple sites for radical interaction and stabilizing the resulting carotenoid radicals through resonance [8]. However, the efficiency of these mechanisms depends on factors including the nature of the oxidizing radical species, carotenoid concentration, and the local environment [9].

Signal Transduction Pathways

Alpha-carotene modulates various cellular signaling pathways that regulate inflammation, cell proliferation, and metastasis. These effects occur through direct interactions with signaling molecules and indirect effects via metabolites and oxidation products.

Influence on MAP Kinase Signaling

Alpha-carotene significantly affects mitogen-activated protein kinase pathways, particularly the JNK and p38 MAPK cascades. Research demonstrates that alpha-carotene treatment results in decreased phosphorylation of MAPK family proteins, leading to reduced inflammatory responses and controlled cell proliferation [10] [11].

The mechanism involves alpha-carotene's ability to inhibit integrin β1-mediated phosphorylation of focal adhesion kinase, which subsequently decreases the phosphorylation of downstream MAPK family proteins [11]. This inhibition disrupts the normal signaling cascade that promotes cell migration and invasion, resulting in anti-metastatic effects.

Specifically, alpha-carotene treatment at concentrations of 2.5 μM significantly inhibited the phosphorylation of extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 MAP kinases in cancer cell models [12]. These effects were associated with reduced expression of Rho and Rac 1 proteins, key regulators of cell motility and cytoskeletal organization [12].

Modulation of Tyrosine Kinases

Alpha-carotene influences tyrosine kinase signaling pathways through multiple mechanisms. The compound affects focal adhesion kinase-mediated phosphorylation, which plays crucial roles in cell adhesion, migration, and survival [11]. This modulation occurs through interference with integrin-mediated signaling cascades.

The inhibition of tyrosine kinase activity by alpha-carotene results in decreased phosphorylation of key signaling molecules involved in growth factor responses [13]. This effect is particularly relevant in cancer contexts, where aberrant tyrosine kinase signaling contributes to tumor progression and metastasis.

Additionally, alpha-carotene's metabolites may interact with receptor tyrosine kinases, potentially affecting their activation and downstream signaling. The compound's ability to modulate tyrosine kinase activity contributes to its anti-inflammatory and anti-proliferative effects observed in various cell culture studies [12] [11].

Interactions with Growth Factor Signaling Cascades

Alpha-carotene significantly impacts growth factor signaling pathways, particularly those involving integrin-mediated responses. The compound inhibits integrin β1-mediated signaling, which plays essential roles in cell adhesion, migration, and growth factor responses [11].

This inhibition affects multiple downstream pathways, including those regulated by platelet-derived growth factor, epidermal growth factor, and vascular endothelial growth factor. The disruption of these signaling cascades results in reduced cell proliferation, decreased angiogenesis, and suppressed metastatic potential [14].

Alpha-carotene's effects on growth factor signaling also involve modulation of nuclear factor-kappa B and JAK2/STAT3 pathways [10]. These pathways are crucial for cytokine responses and inflammatory signaling, and their inhibition by alpha-carotene contributes to its anti-inflammatory properties.

Gene Expression Regulation

Alpha-carotene exerts significant effects on gene expression through multiple mechanisms, including transcriptional regulation and epigenetic modifications. These effects involve both direct interactions with transcription factors and indirect effects through metabolite-mediated pathways.

The compound upregulates antioxidant response elements through activation of the Nrf2 pathway [15]. This activation leads to enhanced expression of antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase. The mechanism involves the release of Nrf2 from its cytoplasmic inhibitor Keap1, allowing nuclear translocation and binding to antioxidant response elements in target gene promoters [1].

Alpha-carotene significantly affects the expression of matrix metalloproteinases, particularly MMP-2 and MMP-9, through transcriptional suppression [12]. This downregulation reduces extracellular matrix degradation and contributes to the compound's anti-metastatic effects. Conversely, alpha-carotene upregulates tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2), further enhancing the inhibition of matrix degradation [12].

The compound also increases expression of plasminogen activator inhibitor-1 and the anti-metastatic protein nm23-H1 [12]. These effects result from enhanced gene expression and increased protein synthesis, contributing to the overall anti-metastatic properties of alpha-carotene.

MicroRNA Modulation in Cardiovascular Tissues

Alpha-carotene influences microRNA expression in cardiovascular tissues, contributing to its cardioprotective effects. The compound affects several microRNAs that regulate cardiovascular function, including miR-21, miR-712, and miR-29 [14].

MicroRNA-21 is highly expressed in the cardiovascular system and is deregulated in various cardiovascular diseases, including cardiac hypertrophy and heart failure [14]. Alpha-carotene's modulation of miR-21 expression may contribute to its protective effects against cardiovascular disease progression.

The compound also affects miR-712, which serves as a potential biomarker for atherosclerosis [14]. Alpha-carotene's influence on this microRNA may contribute to its anti-atherosclerotic effects observed in epidemiological studies.

Additionally, alpha-carotene modulates miR-29 expression, which is downregulated in cardiac fibrosis conditions [14]. The compound's effects on this microRNA may contribute to its protective effects against excessive extracellular matrix production and cardiac stiffening.

Pro-Vitamin A Activity and Conversion Efficiency

Alpha-carotene serves as a significant source of vitamin A through its conversion by β-carotene 15,15'-dioxygenase (BCO1). This enzyme catalyzes the asymmetric cleavage of alpha-carotene at the central 15,15' double bond, producing one molecule of retinal and one molecule of alpha-retinal [16] [17].

The conversion factor for alpha-carotene is 24:1 by weight, meaning that 24 μg of alpha-carotene produces 1 μg of retinol activity equivalents [16] [18]. This conversion efficiency is approximately half that of β-carotene, which has a conversion factor of 12:1 [16]. The reduced efficiency results from alpha-carotene's asymmetric structure, which yields only one biologically active retinol molecule per cleavage event, compared to β-carotene's symmetric structure yielding two retinol molecules [18].

Human studies demonstrate that alpha-carotene contributes 12-35% of newly converted vitamin A following consumption of alpha-carotene-containing foods [16]. This contribution shows substantial inter-individual variation, with factors including genetic polymorphisms in BCO1, dietary fat content, and overall vitamin A status affecting conversion efficiency [16] [19].

The bioavailability of alpha-carotene is similar to that of β-carotene when adjusted for dose, although there is a slight trend toward preferential cleavage of β-carotene [16]. This similar bioavailability, combined with alpha-carotene's widespread presence in the diet, makes it an important contributor to vitamin A nutrition globally [16].

The enzyme BCO1 shows lower catalytic efficiency for alpha-carotene compared to β-carotene, with catalytic efficiency values (kcat/Km) that are reduced compared to the primary substrate [20]. Despite this reduced efficiency, alpha-carotene remains a significant substrate for the enzyme and contributes substantially to vitamin A production in humans consuming carotenoid-rich diets [16].

Conversion Aspect Alpha-Carotene Beta-Carotene Clinical Significance Conversion Factor 24:1 (μg:μg RAE) 12:1 (μg:μg RAE) Half the efficiency of β-carotene [16] Cleavage Products 1 retinal + 1 α-retinal 2 retinal molecules Asymmetric vs symmetric cleavage [18] Bioavailability Similar when dose-adjusted Reference standard Important dietary contributor [16] Individual Variation 12-35% vitamin A contribution Variable Substantial inter-individual differences [16] Enzyme Specificity Lower BCO1 efficiency Preferred substrate Same enzyme, different kinetics [20] Antioxidant Mechanism Rate Constant/Efficiency Mechanism Details Biological Significance Singlet Oxygen Quenching 40-80× α-tocopherol Physical energy transfer Primary antioxidant mechanism [3] Peroxyl Radical Scavenging ~1/10 α-tocopherol Chemical consumption Moderate radical scavenging [7] Electron Transfer Variable Electron donation Radical neutralization [2] Hydrogen Abstraction Moderate H-atom donation Polyene chain involvement [2] Addition Reactions Substrate-dependent Radical addition Conjugated system interaction [2] Signaling Pathway Effect Mechanism Functional Outcome MAP Kinase (JNK/p38) Inhibition Reduced phosphorylation Anti-inflammatory effects [10] Tyrosine Kinases Modulation FAK phosphorylation decrease Reduced cell migration [11] Growth Factor Cascades Inhibition Integrin β1 interference Suppressed proliferation [11] NF-κB Pathway Suppression Nuclear translocation block Anti-inflammatory response [10] JAK2/STAT3 Attenuation Cytokine signaling disruption Reduced inflammation [10] Gene Target Regulation Mechanism Biological Function ARE-responsive genes Upregulation Nrf2 pathway activation Enhanced antioxidant defense [15] MMP-2, MMP-9 Downregulation Transcriptional suppression Reduced matrix degradation [12] TIMP-1, TIMP-2 Upregulation Enhanced gene expression Metastasis inhibition [12] PAI-1 Upregulation Increased protein expression Decreased fibrinolysis [12] nm23-H1 Upregulation Transcriptional activation Anti-metastatic effects [12] Physical Description

SolidXLogP3

13.6Exact Mass

536.438201786 g/molMonoisotopic Mass

536.438201786 g/molBoiling Point

644.94°C (rough estimate)Heavy Atom Count

40Melting Point

187.5 °CUNII

45XWE1Z69VWikipedia

Alpha carotene (stereochemistry specified)Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]Dates

Last modified: 08-15-20231. Maurer MM, Mein JR, Chaudhuri SK, Constant HL. An improved UHPLC-UV method for separation and quantification of carotenoids in vegetable crops. Food Chem. 2014 Dec 15;165:475-82. doi: 10.1016/j.foodchem.2014.05.038. Epub 2014 May 17. PMID: 25038701.

2. Yang LE, Huang XQ, Hang Y, Deng YY, Lu QQ, Lu S. The P450-type carotene hydroxylase PuCHY1 from Porphyra suggests the evolution of carotenoid metabolism in red algae. J Integr Plant Biol. 2014 Sep;56(9):902-15. doi: 10.1111/jipb.12229. Epub 2014 Aug 11. PMID: 24942088.

3. Bijttebier S, D'Hondt E, Noten B, Hermans N, Apers S, Voorspoels S. Ultra high performance liquid chromatography versus high performance liquid chromatography: stationary phase selectivity for generic carotenoid screening. J Chromatogr A. 2014 Mar 7;1332:46-56. doi: 10.1016/j.chroma.2014.01.042. Epub 2014 Jan 24. PMID: 24534422.

4. Khachik F, Spangler CJ, Smith JC Jr, Canfield LM, Steck A, Pfander H. Identification, quantification, and relative concentrations of carotenoids and their metabolites in human milk and serum. Anal Chem. 1997 May 15;69(10):1873-81. doi: 10.1021/ac961085i. PMID: 9164160.

5. Yeum KJ, Booth SL, Sadowski JA, Liu C, Tang G, Krinsky NI, Russell RM. Human plasma carotenoid response to the ingestion of controlled diets high in fruits and vegetables. Am J Clin Nutr. 1996 Oct;64(4):594-602. doi: 10.1093/ajcn/64.4.594. PMID: 8839505.Explore Compound Types

Get ideal chemicals from 750K+ compounds